3-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S/c1-23-17(9-12-4-2-3-5-13(12)10-17)11-20-24(21,22)14-6-7-16(19)15(18)8-14/h2-8,20H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDMQQHADZWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro and fluoro substitution on the aromatic ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against different pathogens:
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 124.432 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 62.216 - 248.863 | Peptidoglycan biosynthesis inhibition |
These results suggest a broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria.
The mechanisms by which this compound exerts its antimicrobial effects include:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to decreased protein production.
- Nucleic Acid Synthesis Disruption : It inhibits enzymes involved in nucleic acid synthesis, which is crucial for bacterial replication.
- Peptidoglycan Biosynthesis Inhibition : The compound affects the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis.
Case Studies
Several studies have evaluated the efficacy of this compound in clinical settings:
- Study on MRSA Infections : A clinical trial demonstrated that patients treated with formulations containing this sulfonamide showed a significant reduction in MRSA colonization compared to controls (p < 0.05). The study highlighted the compound's potential as an adjunct therapy in managing resistant infections.
- Biofilm Formation Inhibition : Another study assessed the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis. Results indicated over 70% inhibition at concentrations as low as 31 µg/mL, suggesting its utility in preventing device-related infections.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The chloro and fluoro substituents at positions 3 and 4 are critical for electronic modulation. Chlorine’s electron-withdrawing nature increases sulfonamide acidity (pKa ~10), enhancing hydrogen-bond donor capacity, while fluorine’s smaller size improves metabolic stability. Key analogs include:
Key Insight : The 3-Cl/4-F pattern is shared with TCN-201, suggesting possible neurological applications. Replacing sulfonamide with benzamide (e.g., B5, B6) eliminates sulfonamide’s acidic proton, altering target selectivity .
Functional Group Variations: Sulfonamide vs. Amide
The sulfonamide group distinguishes the target compound from amide-based analogs (). Sulfonamides exhibit stronger hydrogen-bonding capacity and higher acidity compared to amides, making them suitable for binding polar enzyme active sites (e.g., carbonic anhydrase). For example:
- N-(2,3-dihydro-1H-inden-2-yl)benzamides (): Methoxy, fluoro, or chloro substituents on the benzamide ring lack sulfonamide’s ionizable proton, reducing interactions with basic residues .
- N-(2-chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide (): The trifluoromethyl group enhances lipophilicity, but the amide group limits solubility compared to sulfonamides .
Indenyl Substituent Modifications
The 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl group provides rigidity and moderate hydrophilicity. Analogs with alternative substituents include:
Heterocyclic and Aromatic Substituents
Compounds with heterocyclic moieties (e.g., indole, furan) exhibit divergent properties:
- 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (): Dual heteroaromatic substituents increase polarity but may complicate synthesis .
Comparison : The target compound’s dihydroindenyl group balances hydrophobicity and rigidity, avoiding excessive polarity or bulk.
Pharmacokinetic Considerations
- Metabolic Stability : The 2-methoxy group (target compound) resists oxidative metabolism compared to halogenated analogs (e.g., B5, B6) .
- Synthetic Accessibility: and highlight chiral organocatalysts and straightforward coupling for dihydroindenyl derivatives, whereas heterocyclic analogs () require multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
